molecular formula C8H5BrO2S B12067264 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid

Cat. No.: B12067264
M. Wt: 245.09 g/mol
InChI Key: HDLIWTQEIKGHPO-UHFFFAOYSA-N
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Description

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid is an organic compound with the molecular formula C₈H₅BrO₂S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromo and methyl substituent on the thiophene ring, along with a propiolic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid typically involves the following steps:

    Bromination of 5-methylthiophene-2-carboxylic acid: This step introduces the bromo substituent at the 4-position of the thiophene ring.

    Formation of the propiolic acid group: This can be achieved through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling reactions: The propiolic acid group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

    Oxidation and reduction reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Sonogashira coupling: Reagents include palladium catalysts, copper co-catalysts, and terminal alkynes.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid has several scientific research applications, including:

    Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Medicinal chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.

    Biological research: Its derivatives may exhibit interesting biological activities, making it a subject of study in various biological assays.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-5-methylthiophen-2-yl)acrylic acid: Similar structure but with an acrylic acid group instead of a propiolic acid group.

    3-(4-Bromo-5-methylthiophen-2-yl)propionic acid: Similar structure but with a propionic acid group instead of a propiolic acid group.

    3-(4-Bromo-5-methylthiophen-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a propiolic acid group.

Uniqueness

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid is unique due to the presence of the propiolic acid group, which imparts specific reactivity and properties. This makes it a valuable compound for the synthesis of complex organic molecules and the development of novel materials.

Properties

Molecular Formula

C8H5BrO2S

Molecular Weight

245.09 g/mol

IUPAC Name

3-(4-bromo-5-methylthiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H5BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h4H,1H3,(H,10,11)

InChI Key

HDLIWTQEIKGHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C#CC(=O)O)Br

Origin of Product

United States

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